Product packaging for Scandium(III) Carbonate Hydrate(Cat. No.:CAS No. 17926-77-1; 5809-49-4; 944900-55-4)

Scandium(III) Carbonate Hydrate

Cat. No.: B2964377
CAS No.: 17926-77-1; 5809-49-4; 944900-55-4
M. Wt: 287.951
InChI Key: UBDSVBJUAOGPNM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O) is a high-purity white powder valued in research and industry primarily as a key precursor for synthesizing other critical scandium compounds . Its principal application is in the production of high-purity scandium oxide (Sc₂O₃) through thermal decomposition (calcination) . The properties of the resulting scandium oxide, such as particle size and purity, are directly influenced by the characteristics of the carbonate precursor, making it a crucial material in the manufacturing of high-performance materials . This compound is instrumental in several advanced technological domains. It is used in the development of solid oxide fuel cells (SOFCs), where it contributes to the production of scandia-stabilized zirconia (ScSZ) electrolytes, which enhance the efficiency of energy conversion . In materials science, it serves as a precursor for manufacturing high-strength, lightweight aluminum-scandium alloys, which are critical for aerospace and high-performance sports equipment . Additional applications include its use in high-intensity discharge lamps, certain types of lasers and light-emitting diodes (LEDs), electronic ceramics, and as a catalyst in specific chemical reactions . The synthesis of this compound with high purity requires controlled precipitation techniques. Key parameters such as precise pH control are essential to prevent the formation of scandium hydroxide impurities, while temperature and stirring rates are optimized to ensure a consistent and desirable product morphology . This compound is offered in purities ranging from 99% (2N) to 99.999% (5N) to meet diverse research and development needs . Disclaimer: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2O10Sc2 B2964377 Scandium(III) Carbonate Hydrate CAS No. 17926-77-1; 5809-49-4; 944900-55-4

Properties

IUPAC Name

scandium(3+);tricarbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDSVBJUAOGPNM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O10Sc2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17926-77-1
Record name 17926-77-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Preparation Techniques for Scandium Iii Carbonate Hydrate

Direct Synthesis Routes

Direct synthesis provides a straightforward pathway to obtaining Scandium(III) Carbonate Hydrate (B1144303), primarily through two well-established methods: the reaction of scandium oxide with carbon dioxide and the controlled precipitation from scandium salt solutions.

Reaction of Scandium Oxide with Carbon Dioxide in Aqueous Media

One of the most direct methods for synthesizing Scandium(III) Carbonate Hydrate involves the reaction of Scandium Oxide (Sc₂O₃) with carbon dioxide in an aqueous environment. attelements.com This process is characterized by its simplicity and exothermic nature, typically proceeding at room temperature. attelements.com

The reaction can be summarized as follows: Sc₂O₃ + 3CO₂ + xH₂O → Sc₂(CO₃)₃·xH₂O

The product of this reaction is a white, insoluble powder that can be easily isolated through filtration and subsequent drying. attelements.com The insolubility of the resulting hydrate in water facilitates its separation from the reaction medium. attelements.com

Controlled Precipitation from Scandium Salt Solutions with Alkali Carbonates

A widely employed technique for producing this compound is through controlled precipitation. This method involves reacting a soluble scandium salt with an alkali carbonate source, leading to the precipitation of the desired scandium carbonate product.

The general reaction is: 2Sc³⁺(aq) + 3CO₃²⁻(aq) + xH₂O → Sc₂(CO₃)₃·xH₂O(s)

Key to this method is the precise control over several reaction parameters to ensure the formation of a pure product with desirable physical characteristics.

The pH of the reaction medium is a critical factor influencing both the yield and purity of the precipitated this compound. Synthesis is typically optimized within a pH range of 7 to 9. In the context of leaching scandium from residues using carbonate media, a pH range of 9.5 to 10.0 is considered optimal to balance the formation of soluble scandium carbonate complexes, such as [Sc(CO₃)₃]³⁻, and their subsequent precipitation. nih.gov At pH values below 9.5, there is a risk of co-precipitation with impurities like aluminum in the form of dawsonite (B1143670), while pH values exceeding 10 can lead to the formation of scandium hydroxides, reducing the yield of the carbonate form. nih.gov

Temperature also plays a significant role. Moderate temperatures, generally between 25°C and 60°C, are favored for the precipitation reaction. This temperature range promotes the reaction kinetics without causing decomposition of the hydrated carbonate product.

ParameterOptimal RangeRationaleReference
pH7.0 - 10.0Optimizes balance between scandium solubility as a carbonate complex and precipitation, while minimizing impurity co-precipitation. nih.gov
Temperature25°C - 65°CFavors reaction kinetics without causing thermal decomposition of the product.

Various alkali carbonates can be used as precipitants, with Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃), and Ammonium (B1175870) Carbonate ((NH₄)₂CO₃) being common choices. scholaris.ca The selection of the carbonate source is significant, as it affects the solubility of scandium in the reaction medium. Scandium exhibits markedly different solubilities in bicarbonate versus carbonate solutions. For example, the solubility of Scandium(III) Oxide is significantly higher in a Sodium Bicarbonate solution compared to a Sodium Carbonate solution. researchgate.net This is attributed to the formation of stable, soluble anionic carbonate complexes. researchgate.net This differential solubility is a key factor in designing both precipitation and leaching processes.

Carbonate SourceScandium Oxide Solubility (at 25°C)Reference
Sodium Carbonate (100 g/L)0.43 g/L researchgate.net
Sodium Bicarbonate (100 g/L)16.7 g/L researchgate.net

Recovery and Purification from Scandium-Containing Residues

Beyond direct synthesis, this compound can be recovered and purified from various industrial wastes, most notably bauxite (B576324) residue (red mud), a byproduct of alumina (B75360) production. nih.govredmud.org This approach represents a significant avenue for valorizing waste streams and sourcing scandium.

The process typically involves a hydrometallurgical route based on carbonate leaching. e3s-conferences.org Scandium is selectively leached from the residue using a solution containing a mixture of Sodium Carbonate and Sodium Bicarbonate. google.com This process leverages the ability of scandium to form soluble carbonate complexes, thereby separating it from major insoluble matrix components like iron and aluminum oxides. nih.gov

The key steps are:

Carbonation Leaching : The scandium-containing residue is treated with a carbonate/bicarbonate solution. The pH is carefully maintained between 9.5 and 11.0, often with the introduction of CO₂ gas, to facilitate the dissolution of scandium as a soluble complex. nih.govgoogle.com Leaching temperatures can range from 20°C to 90°C. google.com

Precipitation : After separating the solid residue, the scandium-rich leachate is treated to precipitate the scandium. This can be achieved by adjusting the pH. For instance, treating the solution with an alkali like sodium hydroxide (B78521) to a pH of 12.5-13.5 can precipitate a scandium concentrate. google.com Alternatively, using calcium hydroxide as a precipitating agent has been shown to effectively separate scandium from the carbonate-bicarbonate solution. rudmet.ru

Purification : The initial precipitate, which may contain a mixture of scandium hydroxide and basic scandium carbonate, often requires further purification. google.com This can involve redissolving the concentrate in an acid and performing subsequent selective precipitation steps to achieve high-purity Scandium(III) Carbonate or its oxide precursor. mdpi.com

To enhance the efficiency of scandium extraction from residues, various intensification techniques have been explored, including ultrasonic treatment, cavitation, and mechanical activation, which can significantly reduce processing times and improve yields. acs.org

Process StepReagents/ConditionsPurposeReference
LeachingNa₂CO₃/NaHCO₃ solution; pH 9.5-11.0; 20-90°CTo selectively dissolve scandium as a soluble carbonate complex. nih.govgoogle.com
PrecipitationAlkali solution (e.g., NaOH, Ca(OH)₂) to raise pHTo precipitate a scandium concentrate from the leachate. google.comrudmet.ru
EnhancementUltrasonic treatment, mechanical activationTo improve extraction efficiency and reduce processing time. acs.org

Carbonate/Bicarbonate Leaching from Industrial Byproducts (e.g., Bauxite Residue/Red Mud)

A significant avenue for scandium recovery involves the leaching of industrial byproducts, most notably bauxite residue (red mud), which is a waste product from alumina production. This process leverages the ability of scandium to form soluble carbonate complexes.

The core of this method is the treatment of scandium-containing materials with aqueous solutions of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). nih.govacs.org The leaching process is typically conducted under controlled conditions of temperature, pH, and solid-to-liquid ratio to maximize scandium extraction. For instance, studies have explored direct leaching using solutions containing 30–100 g/L Na₂CO₃ and 50–100 g/L NaHCO₃ at temperatures between 50–60 °C. nih.govacs.org The solid-to-liquid ratio is another critical parameter, often maintained in the range of 1:2.5 to 1:5. acs.org

The chemical principle underpinning this process is the formation of stable, soluble scandium carbonate complexes, such as [Sc(CO₃)₃]³⁻, which facilitates its separation from the solid matrix of the bauxite residue. The effectiveness of this leaching process is influenced by the mineralogical composition of the bauxite residue and the specific forms in which scandium is present.

Carbonation Processes for Scandium Extraction

Carbonation, the introduction of carbon dioxide (CO₂) into the leaching slurry, plays a crucial role in enhancing scandium extraction from materials like bauxite residue. nih.govresearchgate.net This process serves multiple functions. Firstly, bubbling CO₂ gas through the alkaline slurry helps to neutralize residual alkali, thereby lowering the pH of the suspension. nih.govacs.org This pH modulation is critical, as the optimal range for scandium leaching in carbonate media is typically between 9.5 and 10.0. nih.govnih.gov

Secondly, the reaction of CO₂ with the alkaline components of the slurry forms sodium carbonate and sodium bicarbonate in situ, which are the key reagents for scandium leaching. nih.govacs.org Industrial flue gases, which are a readily available and economical source of CO₂, are often proposed for large-scale carbonation processes. nih.govacs.org The concentration of the resulting carbonate salts in the solution is directly dependent on the initial alkali content of the red mud and the volume of CO₂ supplied. nih.gov

The following table summarizes typical parameters for carbonate leaching and carbonation processes for scandium extraction from Russian bauxite residue (Red Mud) from RUSAL. nih.govacs.org

Leaching ParametersConditionsScandium Content (mg/kg)
Direct Leaching 1 30–100 g/L Na₂CO₃, 50–100 g/L NaHCO₃, S/L = 1/(2–5), 50–60 °C, CO₂ bubbling (10–17% vol), 10 recycling steps81
Direct Leaching 2 100–150 g/dm³ Na₂CO₃, 60°C, S/L = 1/3–5, pre-carbonation with furnace gases (10% vol CO₂), 7 recycling steps72
Direct Leaching 3 5% NaHCO₃, 45 °C, cavitation treatment110

Enhanced Extraction Techniques (e.g., Ultrasonic Treatment, Cavitation, Mechanical Activation)

To improve the efficiency and kinetics of scandium extraction, various physical intensification methods have been investigated. These techniques aim to overcome mass transfer limitations and enhance the contact between the leaching solution and the scandium-bearing phases within the solid matrix.

Ultrasonic treatment (UT) has been shown to significantly accelerate the scandium leaching process. nih.govnih.gov For instance, in a 2.0 mol/L Na₂CO₃ solution under CO₂ carbonation, ultrasonic treatment can reduce the required leaching time by half while achieving a scandium extraction of 40–45%. nih.govnih.gov The intense mixing and cavitation bubbles generated by ultrasound can break down particle agglomerates and expose fresh surfaces for leaching.

Other enhanced extraction techniques include:

Cavitation treatment: Similar to ultrasonication, this involves the formation and collapse of vapor cavities in the liquid, creating localized high-pressure and high-temperature zones that can enhance leaching. nih.gov

Mechanical activation: This involves pre-treating the solid material through grinding or milling to increase its surface area and create defects in the crystal lattice, making it more amenable to leaching. nih.govresearchgate.net

Vibrocavitation treatment: This method combines mechanical vibration with cavitation to further intensify the leaching process. acs.org

These techniques can significantly improve the recovery of scandium, which can range from 6% to as high as 50–55% depending on the specific method and conditions employed. acs.org

Advanced Separation Methodologies (e.g., Solvent Extraction, Ion Exchange, Chromatography)

Following the leaching process, the scandium-rich solution undergoes further purification to isolate scandium from other co-extracted elements. Advanced separation methodologies are employed to achieve high-purity scandium compounds.

Solvent extraction (SX) is a widely used and effective method for scandium recovery due to its high selectivity, scalability, and potential for automation. tandfonline.com This technique involves the use of an organic extractant dissolved in a diluent to selectively transfer scandium ions from the aqueous phase to the organic phase. Common extractants for scandium include:

Acidic organophosphorus extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and bis(2,2,4-trimethylpentyl)phosphinic acid (Cyanex 272) are frequently used. tandfonline.commdpi.com

Carboxylic acids: Naphthenic and versatic acids are effective for extracting scandium from low-acid solutions. nih.gov

Neutral and basic extractants: Synergistic extraction systems, combining different types of extractants, have been developed to enhance both extraction and stripping efficiencies. tandfonline.com For example, a mixture of Cyanex 923 and N1923 has been shown to have a synergistic effect on scandium extraction. tandfonline.com

The following table provides examples of extractants and their performance in scandium separation. nih.gov

Extractant SystemConditionsSeparation Factor (β)
CA-100 in n-heptane HCl solutionsSc/Y: 407, Sc/La: 83, Sc/Gd: 89, Sc/Lu: 269
Naphthenic acid and iso-octanol in kerosene HCl stripping agentSc/REEs > 10⁴

Ion exchange and extraction chromatography (EXC) are other important separation techniques. researchgate.netsci-hub.st These methods utilize solid resins with functional groups that selectively bind to scandium ions. researchgate.net For instance, after a preliminary separation of major elements using a cation exchanger like Dowex 50W-X8, scandium, yttrium, and lanthanides can be eluted with a stronger acid. sci-hub.st Subsequent solvent extraction can then be used to selectively separate scandium from the other rare earth elements. sci-hub.st

Control of Synthesis Parameters for Enhanced Reproducibility and Purity

The synthesis of this compound with high purity and consistent properties requires careful control over several key parameters. The management of hydration states and the mitigation of hydrolysis are particularly crucial for achieving reproducible results.

Management of Hydration States during Synthesis and Storage

Scandium(III) carbonate exists as a hydrate, with a variable number of water molecules (x) in its structure (Sc₂(CO₃)₃·xH₂O). This variability in hydration state can significantly impact the material's properties and reproducibility. Therefore, controlling the level of hydration during both synthesis and subsequent storage is essential.

The number of water molecules can be influenced by factors such as the precipitation conditions, drying temperature, and the humidity of the storage environment. To ensure a consistent product, it is necessary to rigorously control these parameters. For instance, drying the precipitated scandium carbonate under controlled temperature and vacuum can help to achieve a specific and uniform hydration state. Storing the final product in a low-humidity environment, such as in a desiccator or under an inert atmosphere, is also critical to prevent changes in the hydration level over time.

Mitigation of Carbonate Hydrolysis in Aqueous Media

In aqueous solutions, scandium carbonate is susceptible to hydrolysis, which can lead to the formation of poorly soluble scandium hydroxycarbonates (Sc(OH)CO₃·nH₂O) or scandium hydroxide (Sc(OH)₃). nih.gov This hydrolysis is a significant issue as it can lead to the loss of scandium from the solution and the contamination of the final product.

The extent of hydrolysis is highly dependent on the pH of the solution. To mitigate this, maintaining the pH of the aqueous media within an optimal range is crucial. Research indicates that a pH range of 9.5 to 10.0 is optimal for maximizing the solubility of scandium in carbonate solutions while minimizing hydrolysis and the co-precipitation of impurities like aluminum in the form of dawsonite (NaAlCO₃(OH)₂). nih.govnih.gov At pH values below 9.5, the formation of dawsonite and subsequent co-precipitation of scandium can occur. nih.gov Conversely, at pH values exceeding 10, the solubility of scandium decreases due to the increased formation of hydroxide species. nih.gov Therefore, careful pH control is a key strategy to ensure the purity and yield of the synthesized this compound.

Strategies for Impurity Minimization and High Purity Production

The synthesis of high-purity this compound, with purity levels often required to be 99.99% or even 99.999%, necessitates rigorous strategies to minimize impurities. stanfordmaterials.com The primary approach involves a combination of careful raw material selection, controlled reaction conditions, and thorough purification of the final product.

A key strategy is the use of ultra-pure starting materials, such as scandium nitrate (B79036) hydrate with a purity of 99.9% or higher. The principle is that the purity of the final product is inherently limited by the purity of the precursors.

During precipitation synthesis, where a scandium salt solution is reacted with a carbonate source, several techniques are employed to reduce the incorporation of unwanted ions. One common method is the use of excess carbonate ions, which helps to minimize residual metal impurities. This is often followed by repeated washing of the precipitate with deionized water to remove any soluble byproducts and unreacted reagents.

The control of reaction parameters is crucial. For instance, maintaining a specific pH range, typically between 7 and 9, during precipitation can influence the selective precipitation of scandium carbonate over potential metal hydroxide impurities. Temperature is another critical factor; moderate temperatures (25–60°C) are generally favored to ensure controlled precipitation and minimize the co-precipitation of impurities.

In methods involving the leaching of scandium from ores or industrial wastes, such as bauxite residue (red mud), the challenge of impurity removal is significant due to the complex matrix containing numerous other elements like iron, aluminum, and titanium. nih.govresearchgate.netmdpi.com In these cases, multi-stage purification processes are essential. Solvent extraction is a widely used technique to selectively extract scandium from the leach liquor, leaving impurities behind. mdpi.comacs.org Extractants like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) have shown high efficiency in separating scandium from other metals. researchgate.net

Furthermore, techniques like anti-solvent crystallization can be employed to enhance the quality of the final solid product. acs.org The purity of the synthesized this compound is typically verified using sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF).

Table 1: Strategies for Impurity Minimization

StrategyDescriptionKey Parameters
High-Purity Precursors Utilizing starting materials with minimal inherent impurities.Purity of scandium salts (e.g., ≥99.9%).
Controlled Precipitation Optimizing reaction conditions to favor the formation of the desired product and minimize co-precipitation.pH (7-9), Temperature (25-60°C), Use of excess carbonate ions.
Thorough Washing Removing soluble impurities from the precipitated product.Repeated washing with deionized water.
Solvent Extraction Selectively separating scandium from complex mixtures and leachates.Choice of extractant (e.g., D2EHPA), pH control, phase ratio. acs.orgresearchgate.net
Anti-Solvent Crystallization Enhancing the purity of the final solid product. acs.org-
Post-Synthesis Purification Further refining the product to achieve ultra-high purity levels.-

Atmosphere Control during Synthesis and Drying (e.g., Inert Gas Environments)

Controlling the atmosphere during the synthesis and particularly the drying phase is a critical step in producing high-quality this compound. The primary objective of atmosphere control is to prevent unwanted side reactions, such as the formation of oxides or the absorption of atmospheric contaminants.

The use of an inert gas environment, typically nitrogen (N₂) or argon (Ar), is a common practice, especially during the drying process. This is crucial to prevent the potential for oxidative degradation of the compound, particularly at elevated temperatures. While this compound itself is relatively stable, the presence of oxygen at higher temperatures could lead to the formation of scandium oxide, an impurity that would alter the composition and properties of the final product.

For air-sensitive materials, packaging under an inert atmosphere like argon or under vacuum is also a standard procedure to maintain the integrity and quality of the product during storage and transportation. attelements.com

The drying process itself is carefully controlled. Vacuum drying is a frequently employed method as it allows for the removal of water molecules at lower temperatures, which can help prevent thermal decomposition of the carbonate. The dehydration of hydrated carbonates is a process sensitive to temperature and the partial pressure of water vapor in the surrounding atmosphere. researchgate.net By conducting the drying under vacuum or in a flowing inert gas, the water vapor is efficiently removed, driving the dehydration process to completion without requiring excessively high temperatures that might compromise the compound's structure.

Comparative Analysis of this compound Synthesis Methods

Several methods exist for the synthesis of this compound, each with its own set of advantages and disadvantages regarding factors like purity, yield, cost, and scalability. The most common methods include precipitation, reaction with carbon dioxide, and homogeneous precipitation.

Precipitation Method: This is a widely used and straightforward method that involves reacting a soluble scandium salt, such as scandium chloride or scandium nitrate, with a carbonate source like sodium carbonate or ammonium carbonate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration. This method allows for good control over purity through careful selection of precursors and optimization of reaction conditions like pH and temperature. However, it can sometimes lead to the inclusion of alkali metal or ammonium ion impurities if not washed thoroughly. mdpi.com

Reaction with Carbon Dioxide: This method involves bubbling carbon dioxide gas through an aqueous solution or slurry of a scandium precursor, typically scandium oxide or scandium hydroxide. attelements.com The carbon dioxide reacts to form carbonic acid in situ, which then reacts with the scandium compound to form the insoluble carbonate hydrate. This method can be advantageous as it avoids the introduction of foreign cations like sodium or ammonium. However, the reaction kinetics can be slower, and achieving complete conversion may require careful control of CO₂ pressure and pH. nih.govacs.org

Homogeneous Precipitation: Also known as decomposition synthesis, this technique involves the slow, controlled generation of carbonate ions within the scandium-containing solution. mdpi.com This is often achieved by the thermal decomposition of an organic substance like urea (B33335). As the urea slowly decomposes, it releases ammonia (B1221849) and carbon dioxide, leading to a gradual and uniform increase in pH and carbonate concentration, which results in the precipitation of a well-formed, crystalline product. This method is often preferred for producing high-purity and crystalline materials as the slow precipitation process minimizes the inclusion of impurities. mdpi.com

Leaching from Ores/Wastes: For industrial-scale production, scandium is often extracted from various ores or industrial byproducts like red mud. nih.govmdpi.com The process typically involves leaching the raw material with strong acids to bring the scandium into solution. Following this, a series of separation and purification steps, most notably solvent extraction, are employed to isolate the scandium from a multitude of other elements. mdpi.comacs.org Finally, the purified scandium is precipitated as the carbonate. While economically viable for large-scale production, this route is complex and requires extensive purification to achieve high-purity this compound.

Table 2: Comparative Analysis of Synthesis Methods

Synthesis MethodPrecursorsAdvantagesDisadvantages
Precipitation Scandium salts (e.g., ScCl₃, Sc(NO₃)₃), Carbonate salts (e.g., Na₂CO₃, (NH₄)₂CO₃) Simple, relatively fast, good control over purity. Potential for alkali/ammonium ion contamination. mdpi.com
Reaction with CO₂ Scandium oxide (Sc₂O₃), Scandium hydroxide (Sc(OH)₃), Carbon dioxide (CO₂) attelements.comAvoids foreign cation impurities.Can have slower reaction kinetics, requires CO₂ handling. nih.govacs.org
Homogeneous Precipitation Scandium salts, Urea or other organic precursors. mdpi.comProduces high-purity, crystalline product. mdpi.comSlower process, may require higher temperatures.
Leaching from Ores/Wastes Bauxite residue, various ores. nih.govmdpi.comEconomical for large-scale production from primary sources.Complex, requires extensive multi-stage purification. mdpi.comacs.org

Advanced Structural Characterization and Solid State Analysis

X-ray Diffraction (XRD) Studies

X-ray diffraction is a foundational technique for the structural characterization of crystalline materials. wikipedia.org For Scandium(III) Carbonate Hydrate (B1144303), XRD studies are essential for probing its atomic-level architecture, from its basic crystal lattice to the precise arrangement of its constituent ions and water molecules.

Powder X-ray diffraction (PXRD) is the primary method used to assess the crystallinity and phase purity of a synthesized Scandium(III) Carbonate Hydrate sample. A well-defined diffraction pattern with sharp, distinct Bragg peaks would indicate a highly crystalline material. Conversely, broad, poorly defined peaks would suggest an amorphous or poorly crystalline nature. The positions and relative intensities of the diffraction peaks serve as a unique fingerprint for the compound, allowing for confirmation of its identity and the detection of any crystalline impurities. By comparing the experimental diffractogram to standard patterns in crystallographic databases, one can verify the synthesis of the target phase and ensure the absence of precursors like scandium oxide or other unintended byproducts.

Rietveld refinement is a powerful computational method that fits a theoretical diffraction profile to the entire measured experimental XRD pattern. wikipedia.orgyoutube.com This technique goes beyond simple phase identification to provide detailed structural information. For this compound, Rietveld analysis would be crucial for determining the coordination geometry around the scandium centers. The chemistry of scandium is dominated by the Sc³⁺ ion, which typically favors a coordination number of 6, though higher coordination numbers are also known. wikipedia.org In carbonate complexes, scandium has been shown to form anions such as [Sc(CO₃)₄]⁵⁻, where the carbonate ions act as bidentate ligands. bath.ac.uk Rietveld refinement of high-quality XRD data would allow for the precise modeling of the ScOₓ coordination polyhedra, defining their shape (e.g., octahedral, or a more complex geometry) and the connectivity between these polyhedra and the carbonate anions.

A successful Rietveld refinement yields the precise atomic coordinates of each atom within the crystal's unit cell. From this model, critical bonding parameters, including Scandium-Oxygen (Sc-O) bond lengths and O-Sc-O bond angles, can be calculated with high precision. These metrics are fundamental to understanding the nature of the metal-ligand interactions. The Sc-O bond distances within the coordination sphere provide insight into the strength of the bonds, while the bond angles define the exact geometry of the coordination polyhedra. This information is vital for comparing the structure to other known scandium compounds and related metal carbonates.

Vibrational Spectroscopy

Vibrational spectroscopy probes the energy of molecular vibrations, providing detailed information about the functional groups present in a compound and their chemical environment.

Fourier-Transform Infrared (FTIR) spectroscopy is particularly sensitive to the vibrations of the carbonate anion (CO₃²⁻). The carbonate ion has four fundamental vibrational modes, though not all are always active in the infrared spectrum, depending on molecular symmetry. The primary modes are the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). mdpi.com

The positions of these vibrational bands are influenced by the mass, radius, and charge of the associated metal cation. arizona.edu In isomorphous series of carbonate minerals, the absorption bands are observed to shift to lower wavenumbers (longer wavelengths) as the mass and radius of the cation increase. arizona.edu For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the internal modes of the carbonate group, with their precise positions modulated by the interaction with the Sc³⁺ ions. The presence of water in the structure would also be indicated by broad absorption bands in the O-H stretching region (typically 3000-3600 cm⁻¹) and H-O-H bending region (around 1600-1650 cm⁻¹).

The characteristic vibrational modes for metal carbonates are summarized in the table below.

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)
ν₃ Asymmetric C-O Stretch1350–1600 mdpi.com
ν₁ Symmetric C-O Stretch1000–1100 mdpi.com
ν₂ Out-of-Plane Bend840–910 mdpi.com
ν₄ In-Plane Bend650–720 mdpi.com

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum is particularly useful for determining the coordination environment, including coordination numbers and bond distances rsc.orgresearchgate.net.

For this compound, Sc K-edge EXAFS can precisely quantify the local coordination environment around the scandium atoms. By analyzing the oscillations in the EXAFS region, it is possible to determine the number and type of neighboring atoms. Studies on hydrated scandium(III) ions in various environments have shown that the coordination number can vary, though it is often found to be six, seven, or eight rsc.orgresearchgate.net.

In aqueous solutions, the coordination number of the hydrated Sc(III) ion has been a subject of investigation, with evidence pointing towards values between six and eight mdpi.com. EXAFS studies comparing aqueous solutions to crystalline reference compounds have been instrumental in evaluating these coordination numbers rsc.orgresearchgate.netrsc.org. For example, in strongly acidic solutions, the hydrated scandium ion is found to be eight-coordinated rsc.orgresearchgate.netrsc.org. In dimeric hydrolysis products, a seven-coordinated environment is observed rsc.orgresearchgate.netrsc.org. A six-coordinated environment is found in the crystal structure of the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆] rsc.orgresearchgate.netrsc.org. This variability highlights the importance of EXAFS in determining the specific coordination in a given compound like this compound.

The EXAFS technique allows for the precise determination of interatomic distances between the absorbing atom (Sc) and its neighbors (O). The frequency of the EXAFS oscillations is inversely related to the bond distance.

For hydrated scandium(III) ions, EXAFS analysis has yielded specific Sc-O bond distances that depend on the coordination geometry. In an eight-coordinated structure found in aqueous solution and a crystalline triflate salt, there are distinct groups of Sc-O distances: six shorter bonds around 2.17 Å and two longer bonds to capping water molecules at approximately 2.32 Å and 2.5 Å rsc.orgresearchgate.netrsc.org. In a six-coordinated, near-octahedral environment, the Sc-O distances are found to be around 2.085 Å and 2.086 Å rsc.orgrsc.org. For a seven-coordinated scandium ion in a dimeric complex, the mean Sc-O bond distance is 2.145 Å rsc.orgrsc.org. These findings provide a reference framework for analyzing the Sc-O bond distances within this compound.

Coordination Environment Coordination Number (CN) Sc-O Bond Distances (Å) Reference System
Distorted Bicapped Trigonal Prism82.17 (x6), 2.32 (x1), ~2.5 (x1)[Sc(H₂O)₈]³⁺ in acidic solution rsc.orgresearchgate.netrsc.org
Near Octahedral62.085, 2.086[Sc(H₂O)₆]³⁺ in a double salt rsc.orgrsc.org
Dimeric Hydroxo-bridged72.145 (mean)[Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ rsc.orgresearchgate.netrsc.org

Data from EXAFS studies on various hydrated scandium(III) species rsc.orgresearchgate.netrsc.org.

Large-Angle X-ray Scattering (LAXS) for Solution-State Structural Elucidation

Large-Angle X-ray Scattering (LAXS) is a powerful method for obtaining structural information about disordered systems, such as ions in solution. It provides radially averaged information on interatomic distances, allowing for the characterization of the coordination shells around a central ion.

LAXS studies have been critical in elucidating the structure of the hydrated scandium(III) ion in aqueous solution rsc.orgresearchgate.netrsc.org. The results from LAXS are often used in conjunction with EXAFS to build a comprehensive structural model.

LAXS data for strongly acidic scandium(III) solutions support the eight-coordination model derived from EXAFS, with a distorted bicapped trigonal prismatic geometry rsc.orgresearchgate.netrsc.org. Furthermore, LAXS can provide information beyond the first coordination sphere. These studies have revealed the presence of a well-defined second hydration sphere around the scandium(III) ion, containing approximately 12 water molecules at a mean Sc···OII distance of 4.27 Å rsc.orgresearchgate.netrsc.org. This detailed structural picture of the hydrated ion in solution is essential for understanding the crystallization of hydrated salts like this compound.

Structural Feature LAXS Findings
First Hydration Sphere Supports an eight-coordinate model with distinct Sc-O distances consistent with EXAFS data.
Second Hydration Sphere Characterized by ~12 water molecules.
Sc···OII Distance Mean distance to oxygen atoms in the second hydration sphere is 4.27(3) Å rsc.orgresearchgate.netrsc.org.

Data from LAXS studies on aqueous scandium(III) solutions rsc.orgresearchgate.netrsc.org.

Structural Analysis of Dimeric Hydrolysis Complexes in Solution

In aqueous solutions, the scandium(III) ion is known to undergo hydrolysis, leading to the formation of various hydroxo complexes. Among these, dimeric species play a significant role in the solution chemistry of scandium. Potentiometric titration studies have been instrumental in identifying the presence and stability of these complexes.

Research has shown that the dimeric species, [Sc₂(OH)₂]⁴⁺, is a key product of scandium(III) hydrolysis in aqueous media. rsc.org The formation of this complex is described by the equilibrium reaction:

2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺

The stability of this dimeric complex has been quantified, with a reported –log β₂₂ value of 6.096 (with an estimated standard deviation of 0.004) at 25 °C in 0.10 mol dm⁻³ potassium nitrate (B79036). rsc.org Further studies have corroborated this, reporting a value of –6.02 ± 0.10 for the same equilibrium at infinite dilution and 298 K. This indicates a significant tendency for scandium(III) to form these dimeric structures in solution.

The structure of these dimeric hydrolysis complexes in solution is believed to involve two scandium atoms bridged by two hydroxide (B78521) ions. While detailed structural parameters such as precise bond lengths and angles in aqueous solution are challenging to determine directly, the existence and stoichiometry of these complexes are well-established through potentiometric and other solution-based techniques. rsc.org

Equilibrium Constants for Scandium(III) Hydrolysis
Equilibrium Reaction-log β valueConditions
2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺6.096 ± 0.0040.10 mol dm⁻³ KNO₃, 25 °C
2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺6.02 ± 0.10Infinite dilution, 298 K

Thermal Analysis Techniques

Thermal analysis methods are crucial for understanding the behavior of this compound upon heating, providing information on its thermal stability, dehydration, and decomposition pathways.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA is particularly useful for determining the number of water molecules of hydration. The analysis of rare earth carbonates suggests that the thermal decomposition process begins with the loss of water molecules. researchgate.net By carefully monitoring the mass loss at different temperature intervals, the stoichiometry of the hydrated compound can be established. The process typically involves a distinct step corresponding to the release of water, followed by the decomposition of the anhydrous carbonate at higher temperatures.

The thermal decomposition of metal carbonates, including those of the rare earth elements, is a complex process that often involves multiple stages and the formation of intermediate compounds. researchgate.net For this compound, after the initial dehydration, the anhydrous scandium carbonate is expected to decompose to scandium oxide (Sc₂O₃) with the release of carbon dioxide. The general pathway can be represented as:

Sc₂(CO₃)₃·nH₂O(s) → Sc₂(CO₃)₃(s) + nH₂O(g) Sc₂(CO₃)₃(s) → Sc₂O₃(s) + 3CO₂(g)

The temperatures at which these decomposition steps occur provide insights into the thermal stability of the compound. Studies on analogous rare earth carbonates have shown that the decomposition of the anhydrous carbonate can proceed through intermediate oxycarbonate species. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. When used in conjunction with TGA, it provides a more complete picture of the thermal events occurring during the decomposition of this compound. DSC can detect endothermic and exothermic processes, such as dehydration (endothermic), crystallization, and decomposition. The DSC curve would show endothermic peaks corresponding to the energy absorbed during the removal of water molecules and the subsequent decomposition of the carbonate to the oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For the study of scandium compounds, ⁴⁵Sc NMR is particularly valuable.

⁴⁵Sc NMR spectroscopy is highly sensitive to the coordination environment of the scandium(III) ion in solution. huji.ac.il The chemical shift of the ⁴⁵Sc nucleus is dependent on the nature and number of ligands, the coordination number, and the symmetry of the scandium complex. This makes it an excellent technique for studying the speciation of scandium(III) in solution, including the formation of hydrolysis products and complexes with other ligands.

The ⁴⁵Sc nucleus has a spin of 7/2 and is therefore quadrupolar, which can lead to broad resonance lines. huji.ac.il The linewidth is influenced by the symmetry of the electric field gradient around the nucleus; more symmetric environments result in narrower lines.

In the context of this compound, ⁴⁵Sc NMR can be used to probe the nature of the scandium species present in aqueous solution. Different species, such as the aquated Sc³⁺ ion, monomeric and dimeric hydroxo complexes, and potentially carbonate complexes, would be expected to have distinct ⁴⁵Sc chemical shifts. For example, the chemical shift of the Sc(III)-aqua complex is observable at low pH. researchgate.net By varying parameters such as pH and concentration, it is possible to monitor the changes in the ⁴⁵Sc NMR spectrum and thereby identify the different scandium species in equilibrium.

Properties of the ⁴⁵Sc Nucleus for NMR Spectroscopy huji.ac.il
PropertyValue
Spin (I)7/2
Natural Abundance100%
Chemical Shift Range~350 ppm
Reference Compound0.06 M Sc(NO₃)₃ in D₂O
Linewidth of Reference270 Hz

Monitoring Interconversion of Hydrates and Hydroxide Structures

The transformation between different hydrated states and the formation of hydroxide or oxycarbonate intermediates in this compound are critical for understanding its thermal stability and reactivity. These interconversions are typically monitored using a combination of thermoanalytical and spectroscopic techniques that provide insight into the structural changes at the molecular level.

Thermoanalytical Methods:

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are primary methods for observing the interconversion of hydrates. These methods track the mass loss of a sample as a function of temperature, revealing distinct steps corresponding to dehydration (loss of water molecules) and subsequent decomposition.

For hydrated metal carbonates, the TGA curve typically shows a multi-step weight loss. The initial steps at lower temperatures correspond to the release of water molecules. These dehydration events can be followed by the formation of intermediate phases, such as basic carbonates or oxycarbonates, before the final decomposition to scandium oxide at higher temperatures. osti.gov The process for a generic rare earth carbonate hydrate often follows a pattern of dehydration followed by decarbonation. osti.gov

Table 1: Illustrative Thermal Decomposition Stages for a Hydrated Metal Carbonate

Temperature Range (°C) Event Mass Loss Corresponds To
~100 - 200 Dehydration Release of water molecules (H₂O)
~400 - 600 Decarbonation Release of carbon dioxide (CO₂)
> 700 Final Decomposition Formation of metal oxide

Note: This table provides a generalized representation. Specific transition temperatures for this compound can vary based on factors like heating rate and atmospheric conditions.

Spectroscopic Methods: ⁴⁵Sc NMR

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically focusing on the scandium-45 nucleus (⁴⁵Sc), is a powerful tool for probing the local coordination environment of the scandium ion. nih.gov Since ⁴⁵Sc is a quadrupolar nucleus (spin I = 7/2), its NMR parameters are highly sensitive to the symmetry of the electron cloud surrounding it. nih.govhuji.ac.il

The interconversion between a hydrated form, [Sc(H₂O)ₙ]³⁺, and a hydroxide-bridged structure, involves a significant change in the symmetry of the scandium coordination sphere. This change is directly reflected in the ⁴⁵Sc NMR spectrum, particularly in the quadrupolar coupling constant (C₋). nih.goviastate.edu A more symmetric environment, such as a highly hydrated scandium ion, would exhibit a smaller C₋ value, while a less symmetric environment, like a distorted hydroxide or mixed hydrate/hydroxide structure, would result in a larger C₋. nih.govrsc.org

Studies on the interconversion of scandium chloride hydrates have demonstrated the utility of ⁴⁵Sc NMR in distinguishing between various hydrated species and hydroxide-containing dimers in the solid state. researchgate.net By acquiring spectra at different stages of hydration or during controlled thermal treatment, it is possible to monitor the transformation pathways between these different structures.

Table 2: Relationship between Scandium Coordination Environment and ⁴⁵Sc NMR Parameters

Scandium Environment Symmetry Expected Quadrupolar Coupling Constant (C₋)
Fully Hydrated (e.g., [Sc(H₂O)₆]³⁺) High (Octahedral) Small
Mixed Ligand (e.g., [ScCl₂(H₂O)₄]⁺) Lower Intermediate to Large
Hydroxide-Bridged Dimer Low Large

This table illustrates the general principle of how ⁴⁵Sc NMR parameters correlate with the structural environment of the scandium ion.

Electron Microscopy for Morphological Characterization

Electron microscopy is an essential technique for the morphological characterization of this compound, providing direct visualization of its particle size, shape, and surface topography. Scanning Electron Microscopy (SEM) is particularly well-suited for this purpose, offering high-resolution imaging of the material's external features. researchgate.net

SEM analysis of carbonate materials reveals critical information about their crystallinity and formation conditions. The resulting micrographs can show whether the this compound particles are amorphous or crystalline, and if crystalline, can identify the predominant crystal habits. Common morphologies observed in synthetic carbonates include spherulites (spherical particles), dumbbell shapes, and well-defined rhombohedral or cubic crystals. researchgate.net

Furthermore, SEM imaging provides details on the state of aggregation or agglomeration of the primary particles. It can distinguish between discrete, individual crystals and larger agglomerates formed through the clustering of smaller crystallites. The surface texture of the particles, such as smooth faces, rough surfaces, or the presence of fibrous or porous structures, can also be resolved. researchgate.net This information is vital as the morphology and particle size distribution can significantly influence the material's properties, such as its reactivity as a precursor for the synthesis of scandium oxide. samaterials.com

Theoretical and Computational Investigations of Scandium Iii Carbonate Hydrate

Molecular Dynamics (MD) Simulations

Prediction of Ion Mobility

The prediction of ion mobility in crystalline solids is crucial for applications in materials science, such as in solid-state batteries and electrolytes. nih.govbohrium.com First-principles electronic structure calculations have led to the development of descriptors that can forecast ion mobility. nih.govnih.gov These descriptors are formulated from easily accessible, fundamental properties of the constituent ions, avoiding the need for complex and time-consuming experimental measurements for every new compound. nih.gov

A key descriptor, referred to as the "migration parameter," is derived from a combination of ionic radii, oxidation states, and the Pauling electronegativities of the involved cation and anion species. nih.govnih.gov This approach is significant because it accounts for deviations from purely ionic bonding within the compound. nih.gov For a given class of materials, the activation barriers for ion migration are shown to have a linear relationship with this descriptor. nih.govnih.gov This allows for the prediction of activation barriers when either the migrating cation (like Scandium(III)) or the host lattice anion is varied. nih.gov

This methodology provides a powerful tool for the high-throughput computational screening of materials with desired mobility characteristics, significantly accelerating the discovery of novel solid-state ion conductors. nih.govbohrium.comchemrxiv.org While specific mobility values for Scandium(III) in a carbonate hydrate (B1144303) lattice require dedicated calculations, this descriptor-based framework establishes the theoretical foundation for such predictions.

Ab Initio Approaches for Intermolecular Potentials

Development of Scandium(III)-Water Intermolecular Potentials

The foundation for accurately simulating the behavior of ions in aqueous solutions lies in the development of precise intermolecular potentials. Ab initio methods, which derive these potentials directly from quantum mechanical first principles without empirical data, are the gold standard. nih.gov The process involves creating a potential energy surface (PES) that describes the interaction energy between the ion and surrounding water molecules at various distances and orientations. nih.govacs.org

To construct a PES for the Scandium(III)-water system, high-level quantum chemical calculations, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, are performed for a multitude of geometric configurations of the [Sc(H₂O)ₙ]³⁺ cluster. nih.gov These numerous single-point energy calculations are then fitted to a sophisticated analytical function, creating a computationally efficient model of the intermolecular potential. nih.govacs.org This analytical representation can then be used in larger-scale simulations, like molecular dynamics, to study the system's properties. Such potentials are a critical prerequisite for the quantum mechanics/molecular mechanics (QM/MM) simulations used to characterize the structure and dynamics of hydrated scandium ions. researchgate.net

Characterization of Metal Aqua Ion Structures and Dynamics

Ab initio quantum mechanical/molecular mechanics (QM/MM) molecular dynamics simulations provide deep insights into the structure and dynamics of hydrated metal ions. For the aqueous Scandium(III) ion, these simulations have been instrumental in characterizing its hydration shell. researchgate.net

Simulations at the Hartree-Fock level suggest a primary hydration sphere composed of seven water molecules arranged in a monocapped trigonal prismatic structure. researchgate.net Within this structure, the six water molecules forming the prism have a mean Sc(III)-O bond length of 2.14 Å, while the single capping water molecule is located further away at approximately 2.26 Å. researchgate.net These theoretical findings are in good agreement with experimental X-ray diffraction data. researchgate.net Further dynamic simulations predict a mean residence time of 7.3 ps for water molecules in the second hydration shell, indicating a frequent exchange with the bulk solvent. researchgate.net The calculated Sc(III)-O stretching frequency of 432 cm⁻¹ also aligns well with the experimentally observed value of 430 cm⁻¹. researchgate.net

The table below summarizes key structural parameters for the hydrated Scandium(III) ion derived from both theoretical simulations and experimental measurements.

ParameterTheoretical Value (QM/MM)Experimental Value (X-ray)Reference
Coordination Number76 to 8 researchgate.netmdpi.com
GeometryMonocapped Trigonal PrismOctahedral / Monocapped Octahedron / Dicapped Trigonal Prism researchgate.netmdpi.com
Sc-O Bond Length (Prism)2.14 Å2.17 Å researchgate.netmdpi.com
Sc-O Bond Length (Cap)2.26 Å2.32 Å researchgate.netmdpi.com

Advanced Computational Methods for Core Spectroscopy

Bethe-Salpeter Equation for Excitonic Effects in X-ray Spectra

Understanding the core-level X-ray absorption spectra of materials requires theoretical methods that go beyond standard ground-state calculations. The Bethe-Salpeter Equation (BSE) is a powerful, first-principles method used to calculate excitation properties and accurately model the strong electron-hole interactions (excitonic effects) that dominate these spectra.

While not applied to Scandium(III) Carbonate Hydrate directly in the available literature, its application to other scandium compounds, such as Scandium Fluoride (ScF₃), demonstrates its capability. In studies of ScF₃ polymorphs, the BSE was solved on top of all-electron density functional theory (DFT) calculations. This approach enabled the interpretation of experimental X-ray absorption spectra at the Sc K-edge. The analysis successfully related spectral fingerprints to the electronic structure of the different material phases and provided valuable information on the prominent excitonic effects. By comparing the BSE results with those from the independent particle approximation (IPA), researchers could quantify the exciton (B1674681) binding energies and identify the electronic origin of the absorption peaks.

Theoretical Determination of Hydration Numbers

Theoretical calculations are essential for determining and understanding the hydration number of ions in solution, which can be difficult to ascertain definitively through experiments alone. For the Scandium(III) ion, computational studies have explored various coordination numbers and their corresponding geometries.

Ab initio molecular orbital calculations have been performed for [Sc(H₂O)ₙ]³⁺ clusters with n ranging from one to nine. These calculations show that in the gas phase, the water molecules arrange in highly symmetric configurations to maximize electrostatic attraction and minimize ligand-ligand repulsion. While early studies pointed to a stable hexaaqua [Sc(H₂O)₆]³⁺ complex, more extensive simulations and comparisons with experimental data from X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) suggest higher coordination numbers are prevalent in aqueous solution. nih.govresearchgate.net

Experimental and theoretical evidence now supports a model where the hydrated Scandium(III) ion in acidic aqueous solution is predominantly eight-coordinated, adopting a distorted bicapped trigonal prismatic geometry. mdpi.comnih.govresearchgate.net This structure consists of six water molecules in a trigonal prism at a distance of ~2.17 Å, one capping water molecule at ~2.32 Å, and a second, more distant capping water molecule at ~2.5 Å. mdpi.comnih.govresearchgate.net Furthermore, these studies identify a second hydration sphere containing approximately 12 water molecules at a mean distance of 4.27 Å from the scandium ion. nih.govresearchgate.net

The table below summarizes the different hydration structures of the Scandium(III) ion found in various solid-state compounds and proposed for aqueous solution.

Hydrated IonCoordination NumberGeometryMean Sc-O Bond Distance (Å)Reference
[Sc(H₂O)₆]³⁺6Octahedral2.09 mdpi.com
[Sc(H₂O)₇]³⁺7Monocapped Octahedron2.16 mdpi.com
[Sc(H₂O)₈]³⁺8Dicapped Trigonal Prism2.24 (overall mean) mdpi.com
[Sc(H₂O)₈]³⁺ (in solution)8Dicapped Trigonal Prism2.17 (prism), 2.32 & ~2.5 (caps) mdpi.comnih.govresearchgate.net

Reactivity, Coordination Chemistry, and Mechanistic Studies

The reactivity of scandium(III) carbonate hydrate (B1144303) in aqueous environments is largely dictated by hydrolysis, leading to the formation of various hydroxo-species. The coordination chemistry is influenced by the pH of the solution, which determines the predominant scandium species present.

Hydrolysis Behavior in Aqueous Solutions: pH-Dependent Formation of Scandium Hydroxide (B78521)

The hydrolysis of scandium(III) ions is highly dependent on the pH of the aqueous solution. Due to its small ionic radius, scandium is prone to hydrolysis, beginning to precipitate as scandium hydroxide (Sc(OH)₃) and scandium oxyhydroxide (ScO(OH)) at a pH between 2 for highly concentrated solutions and 4 for lower concentrations. inorganicventures.com In less acidic conditions, significant hydrolysis occurs. nih.gov The solubility of scandium carbonate is influenced by the pH, with an excess of carbonate and bicarbonate ions in the pH range of 9.5-11.0 increasing its solubility through the formation of soluble scandium-carbonate complexes. google.com

The speciation of scandium(III) hydroxocomplexes is a function of both pH and the activity of the species in solution. researchgate.net As the pH increases, the Sc³⁺ cation undergoes consecutive reactions to form various hydroxo-complexes. researchgate.net In aqueous solutions, scandium(III) acetate (B1210297) hydrate, a related compound, can hydrolyze to form scandium hydroxide and acetic acid.

Formation of Dimeric Hydrolysis Products

In less acidic concentrated aqueous solutions of scandium(III), the predominant species is the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. nih.gov This dimeric complex is a key feature of scandium's aqueous chemistry. researchgate.netsmolecule.com The formation of such di-hydroxy bridged dimeric complexes is not uncommon for scandium and has been observed in various scandium salt solutions. nih.gov The greater polarizing power of the smaller Sc³⁺ ion, compared to lanthanide ions, promotes the hydrolysis of the aqua ion and subsequent dimerization. nih.gov

Thermal Decomposition Mechanisms

The thermal decomposition of scandium(III) carbonate hydrate is a multi-step process involving dehydration, the release of carbon dioxide, and the ultimate formation of scandium oxide. researchgate.netmdpi.com

Dehydration Processes

The initial stage of thermal decomposition involves the loss of water molecules. mdpi.com For hydrated rare earth carbonates in general, dehydration primarily occurs below 100°C, with any additional crystalline water being lost between 200 and 500°C. mdpi.com The dehydration of this compound, specifically, has been observed to occur in the range of 80–150°C. The process of dehydration can be studied using techniques like thermogravimetric analysis (TGA). acs.org

Carbon Dioxide Release Pathways

Following dehydration, the carbonate itself decomposes, releasing carbon dioxide. americanelements.com This decarbonation step for scandium(III) carbonate typically occurs at temperatures between 350°C and 600°C. The decomposition of the carbonate can proceed through the formation of intermediate phases, such as scandium oxycarbonate (Sc₂O(CO₃)₂). It has been noted that for some preparations, the starting material may already be an intermediate between the sesquicarbonate and the monoxydicarbonate. osti.gov The atmosphere in which the decomposition is carried out can affect the process; for instance, a CO₂ atmosphere will stabilize the carbonate phases. mdpi.com

Formation and Characterization of Scandium Oxide

The final product of the thermal decomposition of scandium(III) carbonate is scandium oxide (Sc₂O₃). samaterials.comamericanelements.com This conversion is a common method for synthesizing scandium oxide. samaterials.com The formation of scandium oxide from the decomposition of a carbonate precursor has been observed to occur in the temperature range of 850–1000°C in some systems. medjrf.com Scandium oxide is a stable, high-melting point compound with a cubic crystal structure. wikipedia.org The characterization of the resulting scandium oxide can be performed using techniques such as X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) to confirm its phase and structure. researchgate.net

Interactive Data Table: Thermal Decomposition of this compound

Decomposition StageTemperature Range (°C)ProductsAnalytical TechniqueReference
Dehydration80 - 150Anhydrous Scandium Carbonate, WaterTGA-DSC
Carbonate Decomposition350 - 600Scandium Oxide, Carbon DioxideTGA-DSC
Scandium Oxide Formation>500Scandium Oxide (Sc₂O₃)Calcination

Trapping and Analysis of Intermediate Phases (e.g., ScOCO3) via In Situ Methods

The study of reaction mechanisms often involves the detection and characterization of transient or intermediate species that form during a chemical transformation. In the context of scandium carbonate chemistry, the intermediate phase ScOCO3 is of significant interest. In situ methods, which allow for the analysis of a reaction as it happens, are crucial for trapping and studying such fleeting species.

Recent research has successfully employed matrix isolation infrared spectroscopy to investigate the reactions of scandium atoms and scandium monoxide molecules with carbon dioxide in solid neon. acs.org This technique allows for the trapping of reaction intermediates at very low temperatures, preventing their further reaction or decomposition. Through this method, it was observed that the ground state scandium monoxide (ScO) molecule reacts spontaneously with carbon dioxide (CO2) upon annealing to form the carbonate complex ScOCO3. acs.org The identification of this intermediate was confirmed through isotopic substitution studies and density functional theory (DFT) calculations. acs.org These in situ studies provide direct evidence for the formation of the ScOCO3 intermediate and offer insights into the reaction pathway, which is predicted to be thermodynamically favorable and possess a low activation energy barrier. acs.org

The ability to trap and analyze such intermediates is a significant step forward in understanding the fundamental reaction mechanisms involving scandium and carbonate species. While direct in-situ analysis of this compound decomposition is a complex area, the principles demonstrated in these gas-phase and matrix-isolation studies pave the way for future investigations into the solid-state transformations of hydrated scandium carbonates. The fast crystallization of amorphous intermediates often poses a challenge, but specialized techniques can allow for their stabilization and detailed characterization. nih.govresearchgate.net

Coordination Environment and Ionic Radius Effects

The coordination chemistry of scandium is largely dictated by its small ionic radius and high charge density, which significantly influence its bonding characteristics and the geometry of its complexes.

Influence of Scandium's Small Ionic Radius on Coordination Geometry

The scandium(III) ion (Sc³⁺) possesses a notably small ionic radius compared to other rare-earth elements. rsc.org For instance, in an eight-coordinate environment, the ionic radius of Sc³⁺ is 0.87 Å, which is considerably smaller than that of lanthanum(III) (La³⁺) at 1.18 Å and lutetium(III) (Lu³⁺) at 0.97 Å. rsc.org This small size has a profound effect on the coordination number and geometry of its compounds.

Factors Favoring Distorted Polyhedral Geometries

While idealized geometries like the octahedron are common, distorted polyhedra are frequently observed in scandium complexes. numberanalytics.commathnet.runih.gov Several factors contribute to these distortions:

Ligand Constraints: The geometric and steric constraints imposed by the ligands themselves are a primary cause of distortion. acs.org Chelate rings, for instance, have fixed bite angles and distances that may not be commensurate with a perfect polyhedron. acs.org

Electronic Effects: For d⁰ ions like Sc³⁺, the electronic preference for a specific geometry can be less pronounced than for transition metals with d-electrons, but it can still favor certain distorted arrangements like the trigonal prism in some cases. acs.org

Crystal Packing Forces: In the solid state, the way molecules pack into a crystal lattice can exert pressure, leading to distortions in the coordination sphere of the metal ion. bath.ac.uk

Ligand-Ligand Repulsion: The repulsion between ligands in the coordination sphere can also lead to deviations from ideal geometries as the ligands arrange themselves to minimize these repulsive forces.

These factors can result in a variety of distorted geometries, such as trigonal bipyramidal and square pyramidal arrangements. mathnet.ru Continuous shape measures analysis is a useful tool to quantify the degree of distortion from an ideal polyhedron. acs.org

Comparative Analysis of Scandium(III) Coordination with Other Rare-Earth Ions

A comparative analysis of the coordination chemistry of scandium with other rare-earth ions, particularly yttrium and the lanthanides, highlights the significant role of ionic radius. bath.ac.uk

IonIonic Radius (CN=6) in ÅIonic Radius (CN=8) in ÅCommon Coordination Numbers
Sc³⁺0.7450.876, 7, 8
Y³⁺0.9001.0198, 9
La³⁺1.0321.169, 10
Lu³⁺0.8610.9778

Note: Ionic radii can vary slightly depending on the source and method of determination. Data is compiled from various sources for illustrative purposes.

As illustrated in the table, there is a general trend of decreasing coordination number with decreasing ionic radius. While yttrium's chemistry often mirrors that of the later, heavier lanthanides, scandium's behavior is distinct due to its significantly smaller size. zuj.edu.joresearchgate.net This leads to differences in the stoichiometry and structure of their compounds. For example, in their halides, scandium is consistently 6-coordinate, whereas yttrium and lanthanum exhibit higher and more variable coordination numbers. zuj.edu.jo

In complexes with the same ligands, scandium and lutetium (the smallest lanthanide) have the same coordination number in about half of the reported cases, while in the other half, they differ. bohrium.com This underscores that while ionic radius is a dominant factor, it is not the sole determinant of coordination behavior. bath.ac.uk The subtle interplay of ligand field effects, steric hindrance, and crystal packing forces ultimately dictates the final structure. bath.ac.ukacs.org

Ligand Exchange and Complex Formation Reactions

Interaction with Carbonate Ligands

Scandium(III) ions exhibit a strong affinity for oxygen-donor ligands, including carbonate (CO₃²⁻) ions. numberanalytics.comontosight.ai In aqueous solutions containing carbonate or bicarbonate ions, scandium can form soluble anionic carbonate complexes. researchgate.net The formation of these complexes is pH-dependent and is crucial in various hydrometallurgical processes for scandium extraction. researchgate.netgoogle.com

The formation of species such as [Sc(CO₃)₄]⁵⁻ has been reported, where the carbonate ions act as bidentate ligands, leading to a coordination number of 8 for the scandium ion. bath.ac.uk This is in contrast to the larger early lanthanides which can also incorporate a water molecule to form nine-coordinate complexes like [Ln(CO₃)₄(H₂O)]⁵⁻. bath.ac.uk The interaction between scandium and carbonate ligands can be strong enough to outcompete other potential ligands, a principle utilized in separation technologies like ion exchange. redmud.org The study of these complex formation equilibria is essential for optimizing processes for scandium recovery and purification. researchgate.net

Formation of Hydrated Scandium(III) Complexes

In aqueous solutions, the scandium(III) ion readily interacts with water molecules to form a variety of hydrated complexes. The coordination number (CN) of the hydrated scandium ion can vary, with evidence for CN=6, 7, and 8 in different environments. The hexaaqua complex, [Sc(H₂O)₆]³⁺, exhibits a regular octahedral geometry. In some solid compounds and in aqueous solution, an eight-coordinated complex, [Sc(H₂O)₈]³⁺, has been identified with a distorted bicapped trigonal prismatic configuration. rsc.org Studies have also indicated the presence of a well-defined second hydration sphere around the primary coordination shell. rsc.org

The hydrated scandium(III) ion is susceptible to hydrolysis, especially in less acidic solutions. This process leads to the formation of dimeric hydrolysis complexes, such as [(H₂O)₅Sc(OH)₂Sc(OH₂)₅]⁴⁺, where two scandium centers are bridged by hydroxide ligands. rsc.org

Impact of Counterion Substitutions on Coordination and Reactivity

The nature of the counterion present in a solution significantly influences the coordination environment and subsequent reactivity of the scandium(III) ion. This effect is primarily due to the varying abilities of different anions to compete with water molecules and enter the first coordination sphere of the scandium ion.

In perchlorate (B79767) (ClO₄⁻) solutions, the scandium(III) ion tends to exist as a stable hexaaqua complex, [Sc(H₂O)₆]³⁺. The perchlorate ion is a weakly coordinating anion and generally does not displace the water ligands in the inner sphere. Conversely, in the presence of chloride (Cl⁻) ions, chloro-complexes can form as the chloride ion directly coordinates with the scandium center, replacing one or more water molecules.

Sulfate (B86663) (SO₄²⁻) ions exhibit a strong coordinating ability, forming stable, inner-sphere sulfato-complexes. In concentrated sulfate solutions, species such as fac-[Sc(SO₄)₃(OH₂)₃]³⁻ are thought to be predominant. scribd.com This strong complexation significantly alters the reactivity; for instance, it makes the extraction of scandium from sulfate media more challenging compared to chloride or nitrate (B79036) media. scribd.com Some studies on solvent extraction have shown that under specific conditions, the extraction efficiency of Sc(III) is similar from both chloride and nitrate solutions, suggesting comparable reactivity in those systems. iaea.org

Solid-State Reaction Pathways

The primary solid-state reaction pathway for this compound is its thermal decomposition. This process is crucial as it represents a common route to produce high-purity scandium oxide, a valuable material in ceramics and electronics. rsc.orgnih.gov

Investigation of High-Temperature Solid-State Reactions

High-temperature studies, often employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), reveal that the decomposition of this compound is a multi-step process. The reaction is sensitive to experimental conditions such as heating rate and the surrounding atmosphere (e.g., air, vacuum, or carbon dioxide). researchgate.net

The general sequence of decomposition involves:

Dehydration: The initial step is the loss of water of hydration. TGA-DSC studies show this typically occurs at relatively low temperatures, in the range of 80–150°C.

Carbonate Decomposition: Following dehydration, the anhydrous carbonate decomposes at higher temperatures. This stage involves the release of carbon dioxide and the formation of intermediate phases before the final oxide is produced.

The decomposition temperature for scandium carbonate is generally lower than that of other rare-earth carbonates, such as lanthanum carbonate. This is attributed to the smaller ionic radius and higher charge density of the Sc³⁺ ion, which polarizes the carbonate ion to a greater extent, weakening the C-O bonds and facilitating the release of CO₂. rsc.org

Mechanistic Aspects of Conversion to Scandium Oxide

The conversion of scandium(III) carbonate to scandium(III) oxide (Sc₂O₃) does not occur in a single step. Research indicates that the mechanism involves the formation of stable intermediate oxycarbonate species. researchgate.net Often, the starting material in decomposition studies is identified as a scandium monoxy-dicarbonate. researchgate.net

The proposed mechanistic pathway can be summarized as follows:

Dehydration: Sc₂(CO₃)₃·xH₂O → Sc₂(CO₃)₃ + xH₂O

Initial Decomposition: The anhydrous carbonate loses a molecule of CO₂ to form an oxycarbonate intermediate, such as scandium(III) monoxycarbonate, Sc₂O(CO₃)₂.

Final Decomposition: This oxycarbonate intermediate then decomposes at a higher temperature to yield the final product, scandium(III) oxide, and more carbon dioxide.

Sc₂O(CO₃)₂ → Sc₂O₃ + 2CO₂

The trapping and analysis of these intermediate phases, for instance through in-situ X-ray diffraction (XRD), are key to fully elucidating the reaction mechanism.

Kinetic Profiling of Reactions

The kinetic profiling of reactions involving this compound is essential for process optimization, whether in solution or in the solid state. While specific kinetic parameters for the thermal decomposition of pure scandium(III) carbonate are not widely reported, studies on related systems provide significant insights.

In solution-based processes, such as the recovery of Sc(III) using solid-phase adsorbents, kinetic models are used to describe the rate of uptake. For example, the adsorption of Sc(III) onto a supported ionic liquid phase has been shown to follow a pseudo-second-order kinetic model, with equilibrium being reached rapidly, within 15 minutes. rsc.orgscribd.com This indicates a chemisorption process is the rate-controlling step. scribd.com The kinetics of decomplexation are also critical for understanding the stability of scandium complexes. The proton-assisted decomplexation of the highly stable [Sc(dota)]⁻ complex is very slow, with a reported half-life (τ) of 45 hours in 1 M HCl, demonstrating its high kinetic inertness. mdpi.com

Referenced Compounds

Advanced Applications in Materials Science and Catalysis

Precursor Material for Advanced Ceramics and Oxides

Scandium(III) carbonate hydrate (B1144303) serves as a vital starting point for the synthesis of various advanced ceramic materials. Its primary role is as a precursor to scandium oxide (Sc₂O₃), a high-value compound with applications ranging from high-performance electrolytes to specialized optical and electronic devices. samaterials.comnanorh.com

Synthesis of Scandium Oxide (Sc₂O₃)

The most common method for producing scandium oxide from scandium(III) carbonate hydrate is through thermal decomposition, a process known as calcination. americanelements.comattelements.com During calcination, the hydrated carbonate is heated to high temperatures, causing it to decompose and yield scandium oxide, water vapor, and carbon dioxide. americanelements.com This process is a straightforward and effective way to convert the carbonate into the desired oxide form. americanelements.comattelements.com The reaction can be summarized as follows:

Sc₂(CO₃)₃·xH₂O(s) → Sc₂O₃(s) + 3CO₂(g) + xH₂O(g)

The calcination is typically carried out at temperatures above 830°C, which is the decomposition temperature of the carbonate. attelements.com Some processes may use temperatures exceeding 1000°C to ensure complete conversion to high-purity scandium oxide. smolecule.com The resulting scandium oxide is a white, stable powder that serves as the foundational material for numerous advanced applications. scandium.org

Development of Scandia-Stabilized Zirconia (ScSZ) Electrolytes for Solid Oxide Fuel Cells

This compound is an essential precursor for producing scandia-stabilized zirconia (ScSZ), a state-of-the-art electrolyte material used in solid oxide fuel cells (SOFCs). samaterials.comnanorh.com SOFCs are highly efficient devices that convert chemical energy directly into electrical energy at high operating temperatures. samaterials.com The electrolyte is a critical component, and ScSZ is favored for its exceptional ionic conductivity. psu.edu

The synthesis of ScSZ powders often involves wet chemistry methods or solid-state reactions where a scandium source, derived from the carbonate, is combined with a zirconium source. rsc.orgresearchgate.net For instance, scandia and ceria co-doped zirconia powders can be prepared via a gelation-solid state reaction using scandia, cerium nitrate (B79036) hexahydrate, and zirconyl nitrate as starting materials. researchgate.net The resulting powder, after calcination, possesses a pure cubic fluorite structure suitable for creating the electrolyte film. researchgate.net

Table 1: Properties of Scandia-Stabilized Zirconia (ScSZ) Electrolytes

PropertyValue/DescriptionSource
Composition Typically (Sc₂O₃)₀.₁ (ZrO₂)₀.₉ (10ScSZ) psu.edu
Ionic Conductivity Approximately 0.32 S/cm at 1000°C psu.edu
Crystal Structure Predominantly cubic and rhombohedral polyphase after sintering rsc.org
Key Advantage Highest ionic conductivity among zirconia-based electrolytes psu.edu
Application High-performance electrolytes in Solid Oxide Fuel Cells (SOFCs) samaterials.comnanorh.com

Fabrication of Optical Coatings and Electronic Ceramics

This compound is a precursor for scandium oxide, which is highly valued in the fabrication of specialized optical coatings and electronic ceramics. attelements.comhnosc.com

In optics, scandium oxide is used to create thin-film coatings for lenses, mirrors, and other optical components. scandium.orgmountainscholar.org These coatings leverage scandium oxide's high refractive index (approximately 1.95), high melting point, and excellent thermal stability. scandium.orgstanfordmaterials.com It is particularly useful for anti-reflective and reflective coatings and is transparent in the UV range, making it suitable for high-power laser applications. scandium.orgstanfordmaterials.comresearchgate.net

In the electronics industry, scandium oxide derived from the carbonate is incorporated into various ceramic materials. nanorh.com These electronic ceramics are used in components like capacitors, where the addition of scandium can increase capacitance. stanfordmaterials.com Its properties, such as a high melting point and strong magnetic characteristics, make it suitable for a range of electronic and semiconductor applications. nanorh.com Furthermore, it is used as a dopant in materials for high-intensity discharge lamps and as a phosphor material in white LEDs to improve efficiency and color rendering. stanfordmaterials.com

Role in Advanced Alloy Production

This compound plays a pivotal role as a starting material in the production of high-performance scandium-containing alloys, most notably scandium-aluminum alloys. samaterials.comnanorh.com

Precursor for Scandium-Aluminum Alloys

The production of scandium-aluminum (Sc-Al) alloys typically begins with the conversion of this compound to scandium oxide (Sc₂O₃) through calcination. samaterials.comnanorh.comsintef.no The resulting scandium oxide is then used in a reduction process to create an Al-Sc master alloy. coherent.comgoogle.com

One method involves an aluminothermic reduction, where scandium oxide is heated with metal aluminum, which acts as the reducing agent and the main component of the alloy. google.com This process is often carried out in a crucible at temperatures between 850-1100°C. google.com Other innovative methods, such as high-temperature electrolytic processes, are also being developed to produce Sc-Al alloys from oxide raw materials. sintef.no These master alloys, which can contain between 1% and 20% scandium, are then used to introduce scandium into various aluminum alloy formulations. lesscommonmetals.comgoogle.com

Enhancement of Material Properties (e.g., Strength-to-Weight Ratio, Corrosion Resistance)

The addition of small amounts of scandium, typically between 0.1% and 0.5%, dramatically enhances the properties of aluminum alloys. aemree.com Scandium is considered the most potent strengthener for aluminum, providing a significant improvement in the strength-to-weight ratio. coherent.comaemree.com This enhancement is primarily due to the formation of nano-sized Al₃Sc precipitates, which are coherently bound to the aluminum matrix and effectively inhibit dislocation movement, thereby increasing the material's strength. coherent.comwikipedia.org

Beyond strength, scandium additions offer several other benefits. They act as a potent grain refiner during casting, leading to a finer, more uniform grain structure. wikipedia.orgfracturae.com This refined microstructure contributes to improved weldability, reducing issues like hot cracking that can plague other high-strength aluminum alloys. aemree.com The resulting alloys also exhibit enhanced corrosion resistance and can maintain their strength at elevated temperatures (around 350°C), a significant advantage over many conventional aluminum alloys. coherent.comwikipedia.org These exceptional properties make Sc-Al alloys highly desirable for demanding applications in the aerospace, automotive, and marine industries. coherent.comaemree.com

Table 2: Enhancement of Aluminum Alloy Properties with Scandium

Property EnhancedMechanism of EnhancementResulting BenefitSource
Strength-to-Weight Ratio Formation of nanoscale Al₃Sc precipitatesLighter and stronger components for aerospace and automotive use. coherent.comaemree.com
Corrosion Resistance Uniform grain structureSuitable for marine applications and heat exchangers. coherent.com
Weldability Grain refinement in the heat-affected zoneCleaner, more reliable welds, reducing production costs. aemree.comwikipedia.org
High-Temperature Stability Coarsening-resistant Al₃Sc precipitatesAllows for use in environments near engines (up to 350°C). wikipedia.org
Grain Structure Potent grain refiner during solidificationImproved ductility, formability, and resistance to hot cracking. coherent.comfracturae.com

Catalytic Applications in Chemical Synthesis and Industrial Processes

Scandium compounds are recognized for their unique electronic properties, which make them candidates for catalytic roles in various chemical reactions. samaterials.com While scandium(III) triflate is a more extensively studied catalyst, this compound also presents potential in this field, primarily owing to the Lewis acidic nature of the Sc³⁺ ion.

This compound as a Lewis Acid Catalyst

This compound can function as a Lewis acid catalyst. The scandium ion (Sc³⁺) is a hard acid that can accept electron pairs, a fundamental characteristic of a Lewis acid. nih.govscience.gov This property allows it to activate substrates in organic reactions. While many studies focus on other scandium salts like scandium(III) triflate (Sc(OTf)₃) for their high Lewis acidity and stability in water, the carbonate form is also explored for its catalytic potential. science.govresearchgate.net The catalytic activity of scandium compounds is often attributed to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes in aqueous solutions.

Catalysis in Organic Synthesis (e.g., Aldol (B89426) Reactions)

Scandium-based catalysts are effective in promoting various organic synthesis reactions, including carbon-carbon bond-forming reactions like the Aldol reaction. researchgate.net Specifically, scandium triflate has been shown to be a highly effective catalyst for Aldol-type reactions between silyl (B83357) enolates and aldehydes, resulting in high yields. researchgate.net While direct and extensive research on this compound in Aldol reactions is less common, other scandium compounds like scandium(III) acetate (B1210297) have demonstrated effectiveness, suggesting the potential of the Sc³⁺ ion in this capacity. The use of water-compatible Lewis acid catalysts, such as those derived from scandium, is advantageous for creating more sustainable and simplified chemical processes. sci-hub.sekuleuven.be

Exploration of Catalytic Efficiency Compared to Other Rare-Earth Analogs

Research comparing the catalytic efficiency of this compound directly with its rare-earth counterparts is limited. Scandium's smaller ionic radius and distinct coordination chemistry often lead to different catalytic behaviors compared to larger lanthanides like cerium (Ce) and lanthanum (La). mdpi.com While scandium triflate has been shown to be a superior catalyst compared to other metal triflates in certain reactions, specific comparative data for the carbonate hydrate form remains a gap in the current research landscape. researchgate.net Further investigation is needed to systematically evaluate its catalytic performance against other rare-earth carbonates.

Development of Nanoparticle Catalysts

The development of nanoparticle catalysts is a significant area of materials science aimed at maximizing surface area and catalytic activity. acs.org this compound can be produced in submicron and nanopowder forms, which are considered for catalytic applications. americanelements.com While the synthesis of nanoparticle catalysts often involves methods like precipitation and hydrothermal carbonization, specific studies detailing the application of this compound nanoparticles as catalysts are emerging. acs.orgresearchgate.net The potential exists to leverage the properties of scandium in nanostructured materials to create highly efficient and reusable catalysts.

Sorbent and Separation Technologies

Beyond catalysis, this compound plays a crucial role in the hydrometallurgical processing of scandium, particularly in its extraction and purification from various sources.

Utilization in Scandium Extraction and Purification Processes

This compound is a key intermediate in the recovery of scandium from industrial residues, most notably bauxite (B576324) residue (red mud). The process typically involves carbonate leaching, where scandium is extracted from the residue using solutions of sodium carbonate and sodium bicarbonate. acs.org The subsequent precipitation of scandium as this compound allows for its separation from other elements. nih.gov

The efficiency of this extraction is influenced by several factors, as detailed in the table below.

ParameterConditionEffect on Scandium ExtractionSource
Leaching Agent Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) solutionsSolubilizes scandium from the solid matrix. acs.org
Carbonation Bubbling CO₂ gasNeutralizes alkalinity and enhances scandium extraction by forming soluble carbonate complexes. acs.org
pH Controlled, often in the range of 9.5–10.0Optimizes the selective precipitation of scandium carbonate. acs.org
Enhancement Ultrasonic treatment, cavitationImproves leaching efficiency and reduces processing time.

This precipitation method is fundamental to hydrometallurgical flowsheets for producing high-purity scandium compounds, as the scandium carbonate can be easily converted to scandium oxide through calcination. samaterials.comamericanelements.com

Application in Hydrometallurgical Processes

Scandium(III) carbonate and the principles of carbonate chemistry are central to specific hydrometallurgical techniques for extracting scandium from various sources, including primary ores and industrial waste like red mud from bauxite processing. e3s-conferences.orgkneopen.comredmud.org The core of this application lies in the ability of scandium to form soluble anionic complexes with carbonate ions, allowing it to be selectively leached from a solid matrix. researchgate.net

Hydrometallurgical extraction processes often face challenges due to the low concentration of scandium in raw materials. e3s-conferences.org While many methods rely on acidic leaching, carbonate leaching presents a cost-effective alternative by reducing the consumption of reagents. kneopen.comredmud.org The process involves treating scandium-containing materials with a solution of sodium carbonate and sodium bicarbonate. google.com Research has shown that scandium's solubility is significantly higher in sodium bicarbonate (NaHCO₃) solutions compared to sodium carbonate (Na₂CO₃) solutions. researchgate.net For instance, at 25°C, 16.7 g/L of scandium oxide (Sc₂O₃) can be dissolved in a 100 g/L NaHCO₃ solution, whereas only 0.43 g/L dissolves in a 100 g/L Na₂CO₃ solution. researchgate.net

The efficiency of this leaching process is influenced by several factors, as detailed in the table below.

ParameterConditionImpact on LeachingSource
Leaching Agent Mixture of Na₂CO₃ (130–350 g/dm³) and NaHCO₃ (2–100 g/dm³)Creates soluble scandium-carbonate complexes for extraction. google.com
pH 9.5–11.0Maintained by CO₂ gasification to control the leaching reaction. google.com
Temperature 20–90 °CAffects reaction kinetics and scandium extraction efficiency. google.com
Intensification Ultrasonic treatmentCan reduce leaching time by half and achieve 40-45% scandium extraction. researchgate.net
Separation Ion exchange resinsUsed for the sorption separation of scandium from the carbonate slurry. redmud.org

These hydrometallurgical routes are crucial for recovering valuable scandium from what would otherwise be industrial waste, contributing to a more circular economy. e3s-conferences.org

Specialized Material Applications

This compound is a key starting material for synthesizing a range of advanced materials that leverage the unique properties of the scandium element.

This compound serves as a vital precursor for producing scandium oxide (Sc₂O₃), a material with significant applications in the laser and LED industries. samaterials.com Scandium oxide is utilized for its distinct optical properties, including a high refractive index, a high melting point, and strong absorption in the ultraviolet and visible regions of the spectrum. stanfordmaterials.com

In laser systems, scandium oxide can be doped with other rare-earth ions, such as Erbium (Er) or Ytterbium (Yb), to create an active laser material capable of stimulated emission. stanfordmaterials.com Its high melting point and thermal stability make it a durable and reliable component for withstanding intense laser radiation. stanfordmaterials.com

In the field of solid-state lighting, scandium oxide is employed as a phosphor material in white light-emitting diodes (LEDs). stanfordmaterials.com Its unique crystal structure allows it to emit a broad spectrum of light when excited, which helps to improve the color temperature and color rendering index (CRI) of the LED, resulting in more natural-looking light. stanfordmaterials.com Additionally, other scandium compounds derived from the carbonate, such as scandium sulfide (B99878) (Sc₂S₃), are also used in optoelectronic devices like LEDs and laser diodes. samaterials.com

This compound is incorporated into polishing powders designed for finishing metal and optical surfaces. heegermaterials.comattelements.com Its effectiveness stems from its abrasive qualities, which allow for the creation of a fine, high-quality finish. This application is noted for various forms of scandium carbonate, which are used in polishing powders alongside other rare-earth materials. attelements.comattelements.com

This compound is a precursor material for fabricating specialized thin films and optical coatings. heegermaterials.comchemicalbook.com It serves as a water-insoluble source of scandium that can be readily converted into other compounds, such as scandium oxide, for use in deposition processes like Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD). attelements.com

Scandium oxide thin films are prepared using various advanced techniques, including atomic layer deposition (ALD). researchgate.net These films are valued in electronics and optics. Furthermore, scandium is used to create materials like Aluminum Scandium (Al/Sc) for thin film deposition. samaterials.com The resulting films exhibit enhanced properties, including improved mechanical strength, corrosion resistance, and electrical conductivity. samaterials.com

In glass manufacturing, this compound acts as a helper or auxiliary material. samaterials.cometimaterials.orgstanfordmaterials.comedge-techind.com Its addition to the glass composition imparts beneficial properties, primarily due to scandium's resistance to high heat and thermal shock. samaterials.comstanfordmaterials.com Incorporating scandium can improve the final product's mechanical strength and thermal stability. nanorh.com

This compound is widely regarded as an excellent precursor for producing ultra-high purity scandium compounds and various nanoscale materials. heegermaterials.comchemicalbook.comchemicalbook.comchemicalbook.com The compound can be synthesized to high purity levels (up to 99.999%) and subsequently converted to other scandium compounds, such as scandium oxide, through calcination (heating). americanelements.com

The synthesis of nanoscale scandium carbonate provides materials with a much larger surface area compared to their bulk counterparts. nanorh.com This high surface area leads to greater reactivity, making these nanoparticles highly effective in catalytic processes. nanorh.com Additionally, scandium carbonate nanoparticles exhibit high thermal and chemical stability, rendering them suitable for use in high-temperature or harsh chemical environments. nanorh.com

Environmental Geochemistry and Sustainable Resource Management

Speciation and Solubility in Natural Aqueous Systems

The mobility and bioavailability of scandium in the environment are largely dictated by its speciation and solubility in natural waters. These characteristics are, in turn, heavily influenced by the chemical composition of the aqueous system.

The process of carbonation leaching, using a mixture of sodium carbonate and sodium bicarbonate, is a recognized method for scandium extraction. google.com This process involves the transformation of scandium compounds into soluble carbonate complexes. researchgate.net Research indicates that some forms of scandium, likely hydroxides or oxyhydroxides such as Sc(OH)₃ or ScO(OH), which are formed during the breakdown of primary minerals in processes like the Bayer process for alumina (B75360) production, are readily leachable under these conditions. researchgate.net The separation of scandium from these solutions can be achieved by altering the chemical equilibrium, for example, by adding calcium hydroxide (B78521) to precipitate scandium while leaving other elements like zirconium in the solution. rudmet.ru

Environmental factors, most notably pH, play a critical role in the speciation and mobility of scandium. The speciation of many elements in aqueous systems, including scandium, is strongly dependent on pH. researchgate.net In acidic conditions, scandium exists primarily as the hydrated Sc³⁺ ion. As the pH increases, hydrolysis occurs, leading to the formation of various hydroxy complexes.

The extraction and precipitation of scandium are highly sensitive to pH. For example, in the leaching of scandium from red mud using dilute acids, the pH must be carefully controlled. At a pH of 4, a scandium extraction of over 63% can be achieved, while at a pH of 2, this can increase to over 80%. mdpi.com This demonstrates that a lower pH enhances the dissolution of scandium-bearing phases. mdpi.commdpi.com Conversely, increasing the pH can be used to selectively precipitate scandium. For instance, precipitation of scandium concentrate from carbonate-bicarbonate solutions is optimized at a pH between 9.5 and 11.0, which keeps scandium in solution as carbonate complexes while precipitating impurities like iron and aluminum as insoluble hydroxides. google.com The subsequent precipitation of scandium itself can be induced by raising the pH further to between 12 and 13.5. google.com

The ionic strength of the solution also affects scandium speciation and solubility, although it is often secondary to the effect of pH and complexing ligands. The interaction between scandium and other ions in solution can influence the stability of its complexes and its adsorption onto mineral surfaces. mdpi.com

Influence of pH on Scandium Extraction and Speciation

ProcesspH RangeEffect on ScandiumReference
Acid Leaching from Red Mud2.0>80% extraction mdpi.com
Acid Leaching from Red Mud4.0>63% extraction mdpi.com
Solvent Extraction (D2EHAG)~2.0Quantitative extraction acs.org
Carbonate Leaching9.5 - 10.0Optimal for forming soluble [Sc(CO₃)₃]³⁻ complexes, maximizing solubility while precipitating impurities. Extraction of 40-45% achieved. acs.org
Precipitation from Carbonate Solution12.0 - 13.5Precipitation of scandium concentrate. google.com

Geochemical Cycling of Scandium in Carbonate-Rich Environments

The geochemical cycle of scandium is characterized by its wide dispersion in the Earth's crust at low concentrations, typically around 22 ppm. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org It rarely forms its own minerals and is usually incorporated into the crystal lattices of other common rock-forming minerals. researchgate.net

In carbonate-rich geological settings, such as carbonatites, scandium can become concentrated. The Oka carbonatite complex in Quebec, for instance, shows enrichment of scandium in calcite-rich rocks (sovites), suggesting that scandium may be partitioned into volatile-rich carbonate phases during geological processes. researchgate.net However, during weathering processes in some environments, carbonate-rich zones have been associated with a loss of scandium, indicating that under certain conditions, carbonates may not effectively immobilize the element. sci-hub.se

In lateritic weathering profiles, which are major sources of scandium, the element's behavior is closely tied to iron oxides. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org Weathering of primary scandium-bearing minerals, like clinopyroxene, releases scandium into circulating waters. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org Under near-neutral pH conditions, scandium shows a strong tendency to be adsorbed onto the surface of goethite (α-FeOOH). geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgresearchgate.net It is estimated that about 80% of the scandium budget in some lateritic deposits is hosted by goethite through adsorption. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The remaining scandium can be incorporated into the crystal structure of hematite (B75146) (α-Fe₂O₃), substituting for Fe³⁺. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The significant capacity of goethite to adsorb scandium is a key factor in the exceptional enrichment of the element in these deposits. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Recovery of Scandium from Technogenic Deposits

Given the scarcity of primary scandium ores, significant attention has been directed towards its recovery from secondary sources, often termed technogenic or anthropogenic deposits. These include industrial waste streams where scandium has become concentrated as a by-product of other processes. researchgate.netkims-imio.comresearchgate.net

Sustainable resource management for scandium focuses on creating a circular economy, reducing the environmental impact of extraction, and ensuring a stable supply. innovationnewsnetwork.comekt.gr This involves developing technologies to recover scandium from industrial wastes and end-of-life products. researchgate.netinnovationnewsnetwork.com By turning waste materials like red mud into a resource, the mining industry can mitigate waste disposal problems and contribute to more cost-effective and environmentally friendly production. discoveryalert.com.au

Key aspects of sustainable scandium management include:

Valorization of Residues : Utilizing industrial by-products like bauxite (B576324) residue (red mud) and lateritic nickel-cobalt (B8461503) ore tailings as a primary source for scandium. ekt.grcriticalresources.org.au This aligns with circular economy principles by transforming waste into a valuable product. innovationnewsnetwork.com

Reducing Environmental Footprint : Developing extraction processes with lower energy consumption and reduced greenhouse gas emissions. ekt.grdiscoveryalert.com.au For example, integrating scandium extraction directly into existing aluminum production infrastructure minimizes additional environmental impact. discoveryalert.com.au

Community Engagement : Adopting socially responsible practices by involving local communities and investing in sustainable environmental frameworks. scandium-canada.com

Bauxite residue, or red mud, a major waste product of the Bayer process for alumina production, is considered one of the most promising secondary sources for scandium. mdpi.comtandfonline.comtandfonline.commdpi.com More than 90% of the scandium present in the original bauxite ore becomes concentrated in the red mud. tandfonline.com Various hydrometallurgical and pyrometallurgical methods have been developed to extract scandium from this material. tandfonline.comnih.gov

Common extraction methodologies include:

Direct Acid Leaching : This is a widely researched method using strong mineral acids like sulfuric acid, hydrochloric acid, or nitric acid to dissolve scandium from the red mud matrix. tandfonline.comtandfonline.com A significant challenge is the co-dissolution of large amounts of iron, aluminum, and other impurities, which complicates downstream processing and increases costs. tandfonline.com Research has focused on selective leaching by carefully controlling conditions like pH and temperature to maximize scandium recovery while minimizing the dissolution of major components. mdpi.commdpi.com

Sulfation-Roasting-Leaching : This process involves treating red mud with concentrated sulfuric acid at high temperatures (roasting) to convert metal components into sulfates. tandfonline.comresearchgate.net Subsequent leaching with water can then dissolve the soluble scandium sulfate (B86663), achieving high recovery rates. tandfonline.com This method can offer better selectivity compared to direct acid leaching. tandfonline.com

Alkaline and Carbonate Leaching : As discussed in section 7.1.1, leaching with alkaline carbonate solutions can selectively dissolve scandium as a carbonate complex, leaving major impurities like iron and titanium in the solid residue. google.com

Solvent Extraction and Ion Exchange : Following the initial leaching step, the scandium-rich solution (leachate) is purified and concentrated using techniques like solvent extraction or ion exchange. tandfonline.comnih.gov These processes use specific organic extractants or resins that selectively bind to scandium ions, separating them from other dissolved metals. acs.orgnih.gov

Methodologies for Scandium Extraction from Red Mud

MethodologyKey Reagents/ConditionsScandium Recovery/EfficiencyReference
Direct Acid LeachingDilute H₂SO₄ or HNO₃; pH 2-4; 40-80°C63-80% Sc extraction mdpi.commdpi.com
Sulfation-Roasting-Water LeachingConcentrated H₂SO₄; Roasting at ~700°CUp to 88% Sc leaching efficiency tandfonline.comresearchgate.net
Carbonate LeachingNa₂CO₃/NaHCO₃ solution; pH 9.5-11.0Up to 40-50% Sc extraction google.comacs.org
Solvent Extraction from LeachateOrganophosphorus compounds (e.g., D2EHPA, P507)>90% extraction from solution mdpi.comnih.gov

Emerging Research Directions and Future Perspectives

High-Pressure Studies of Scandium(III) Carbonate Hydrate (B1144303)

The investigation of materials under high pressure is a critical frontier in materials science, leading to the discovery of new phases with unique properties. For scandium(III) carbonate hydrate, this remains a largely unexplored area, presenting significant opportunities for future research. Studies on other scandium compounds provide a roadmap for what might be expected.

For instance, theoretical and experimental high-pressure studies on various scandium compounds like hydrides, fluorides, and oxides have revealed a rich landscape of pressure-induced phase transitions.

Scandium Hydrides (ScH, ScH₂, ScH₃): Theoretical calculations predict that scandium hydrides undergo several phase transformations at pressures ranging from 10 GPa to over 400 GPa. acs.org For example, ScH is predicted to transform from a rock-salt structure to a Cmcm structure at around 265 GPa. acs.org

Scandium Tungstate (Sc₂(WO₄)₃): This compound transforms to a monoclinic phase at a relatively low pressure of approximately 0.6 GPa and becomes amorphous beyond 14 GPa. researchgate.net

Scandium Fluoride (ScF₃): ScF₃, known for its negative thermal expansion, transitions from a cubic to a rhombohedral structure at pressures above 0.7 GPa. researchgate.netaps.org

Nano-Scandium Oxide (nano-Sc₂O₃): In contrast to its bulk form, nano-Sc₂O₃ maintains its cubic structure up to at least 26.4 GPa, demonstrating enhanced structural stability at the nanoscale. mdpi.com

An early study noted that even at carbon dioxide pressures as high as 800 psig (approx. 55 atm), it was not possible to synthesize the pure scandium sesquicarbonate, suggesting complex formation pathways. osti.gov Future high-pressure research on this compound could explore the potential for synthesizing novel, dense polymorphs or inducing amorphization. Such studies, using techniques like diamond anvil cells coupled with in situ X-ray diffraction and Raman spectroscopy, could lead to new materials with altered reactivity, solubility, or electronic properties.

Table 1: Pressure-Induced Phase Transitions in Select Scandium Compounds

CompoundAmbient Pressure PhaseHigh-Pressure Phase(s)Transition Pressure(s)
ScH P4₂/mmc (predicted)NaCl-type, Cmcm~10 GPa, ~265 GPa
ScH₂ CaF₂-typeC2/m~65 GPa
Sc₂(WO₄)₃ OrthorhombicMonoclinic, Amorphous~0.6 GPa, >14 GPa
ScF₃ CubicRhombohedral (R-3c)>0.7 GPa
Sc Metal hcpβ-Np structure (tetragonal)~20 GPa

This table is based on data from multiple research findings. acs.orgresearchgate.netresearchgate.netaps.org

Host-Guest Chemistry Investigations

Host-guest chemistry, which involves the encapsulation of one molecule (the guest) within another (the host), is a rapidly growing field with applications in sensing, catalysis, and separations. While this compound itself is not a porous host, it is a key precursor for creating advanced porous materials, particularly metal-organic frameworks (MOFs).

Scandium-based MOFs are gaining attention due to their potential for high stability and unique catalytic properties. Researchers have successfully synthesized giant-pore scandium MOFs, such as MIL-100 and MIL-101 analogues, using scandium precursors. researchgate.net These frameworks possess large surface areas and uniform pore structures that can accommodate various guest molecules.

Future research directions include:

Selective Gas Adsorption: Isomeric scandium-organic frameworks have demonstrated the ability to selectively adsorb gases like acetylene (B1199291) and carbon dioxide, a property attributed to strong host-guest interactions within the porous structure. bohrium.com

Encapsulation of Functional Guests: The pores of MOFs can serve as nanocontainers for luminescent guests (e.g., dyes, quantum dots) or catalytically active species (e.g., metal nanoparticles). rsc.orgnih.govmdpi.com This encapsulation can prevent aggregation and enhance the stability and performance of the guest molecule.

Matrjoschka-type Systems: An emerging concept involves creating "host@MOF" materials, where a host molecule like a crown ether or a cage is encapsulated within a larger MOF. rsc.org This creates a hierarchical system (guest@host@MOF) with potential for highly specific molecular recognition and complex chemical transformations. rsc.org

Investigations into scandium-based host-guest systems, such as the complexation of scandium ions with crown ethers rsc.org or the encapsulation of scandium-containing fullerenes in metallacages rsc.org, highlight the versatility of scandium in supramolecular chemistry. The use of this compound as a reliable scandium source is pivotal for the continued development of these functional materials.

Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanisms of formation is crucial for controlling the properties of materials. Advanced in situ characterization techniques, which monitor reactions in real-time, are powerful tools for elucidating the complex pathways of crystallization and transformation.

For scandium compounds, several in situ techniques are being explored:

In Situ Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been used to monitor scandium-catalyzed organic reactions. nsf.gov For example, in situ ⁴⁵Sc NMR spectroscopy can track the transition of a scandium catalyst from a solid precipitate into its active, soluble form. nsf.govrsc.org

In Situ X-ray Diffraction (XRD): Synchrotron-based in situ XRD is invaluable for monitoring the formation of crystalline phases during a reaction. nih.gov This technique has been used to discover and characterize transient, metastable intermediates in the mechanochemical synthesis of MOFs, revealing reaction pathways inaccessible through conventional methods. nih.govmdpi.com

While direct in situ studies of this compound precipitation are not yet widely reported, this is a clear future research direction. Applying these techniques could reveal the influence of parameters like pH, temperature, and concentration on the nucleation and growth of scandium carbonate crystals, including the formation of different hydrated states or intermediate species like hydroxy-bridged dimers. nih.gov Such knowledge is essential for the reproducible synthesis of materials with desired particle size, morphology, and purity.

Computational Materials Design for Novel Scandium-Based Materials

Computational materials science provides powerful tools for predicting the properties of new materials and understanding their behavior at an atomic level, accelerating the pace of discovery. rsc.org Density Functional Theory (DFT) and Molecular Dynamics (MD) are two of the most prominent methods used in this field.

For scandium-based materials, computational approaches have been applied to:

Predict Stability and Phase Transitions: DFT calculations have been used to predict the stability of different crystal structures of scandium compounds under high pressure, as seen with scandium hydrides and borides. acs.orgacs.org Such calculations can guide experimental efforts toward synthesizing new high-pressure phases.

Simulate Hydration Structures: MD simulations are used to model the interaction of ions with solvent molecules. semanticscholar.org Studies on the hydrated scandium(III) ion have used QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to characterize its coordination sphere, predicting a hydration number between six and nine and detailing the structure of the surrounding water molecules. researchgate.netnih.govresearchgate.net This is directly relevant to understanding the nature of this compound.

Analyze Bonding and Electronic Properties: DFT can be used to analyze the nature of chemical bonds within a material. acs.org For molten carbonate systems, DFT has been employed to model the structure and stability of various carbonate and oxide species that may exist at high temperatures. acs.org

Future computational work could focus specifically on this compound to model its various hydration states, predict its thermodynamic stability, and calculate its mechanical and electronic properties. Furthermore, these tools can be used to design novel scandium-based MOFs or catalysts by screening potential structures and predicting their performance for applications like gas separation or catalysis. researchgate.net

Exploration of this compound in Energy Storage Technologies

One of the most significant emerging applications for scandium is in the energy sector. This compound serves as a crucial precursor for producing the high-purity scandium oxide (Sc₂O₃) needed for these technologies. samaterials.comgoogle.com

The primary application is in Solid Oxide Fuel Cells (SOFCs) .

Electrolytes: Scandia-stabilized zirconia (ScSZ) is a state-of-the-art electrolyte material for SOFCs. samaterials.com It exhibits higher ionic conductivity than the more common yttria-stabilized zirconia (YSZ), especially at intermediate operating temperatures (600-800°C). smolecule.com This higher conductivity improves cell efficiency and allows for lower operating temperatures, which can reduce costs and improve long-term stability. Scandium(III) carbonate is a preferred starting material for synthesizing the Sc₂O₃ used in these advanced electrolytes. samaterials.com

Cathode Materials: Scandium is also explored in composite cathode materials, where it can enhance the thermal stability and performance of the oxygen reduction reaction. researchgate.net

Beyond SOFCs, scandium compounds derived from the carbonate are being investigated for other energy applications:

Hydrogen Production: Scandium-based catalysts are being explored for their potential to improve the efficiency of processes for generating hydrogen, a clean energy carrier. scandium.org

Battery Technology: The lightweight and high-strength properties of scandium-aluminum alloys make them candidates for improving the structural integrity of components in advanced battery systems. scandium.org Recently, a scandium-containing material was identified as a record-breaking lithium-ion conductor, opening new avenues for its use in battery electrodes. sciencedaily.com

The role of this compound in this context is foundational, providing the high-purity scandium necessary to manufacture these high-performance components for next-generation energy conversion and storage systems.

Q & A

What are the standard methods for synthesizing Scandium(III) Carbonate Hydrate with high purity (≥99.99%)?

Basic Research Question
this compound is typically synthesized via precipitation by reacting scandium salts (e.g., ScCl₃ or Sc(NO₃)₃) with alkali carbonates (e.g., Na₂CO₃) under controlled pH (6–8) and low-temperature conditions (<50°C) to minimize hydrolysis of Sc³⁺. The product is washed with deionized water to remove residual ions and dried under vacuum to preserve hydration. Purity is verified using inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis and X-ray diffraction (XRD) to confirm crystallinity .

How is the hydration number (x) in Sc₂(CO₃)₃·xH₂O determined experimentally?

Basic Research Question
The hydration state is quantified via thermogravimetric analysis (TGA) under inert gas (N₂ or Ar) to track mass loss from 25°C to 600°C. Dehydration occurs in distinct steps: loss of adsorbed water (25–150°C) followed by structural water (150–300°C). Karl Fischer titration can supplement TGA to measure residual moisture. For precise results, combine with differential scanning calorimetry (DSC) to correlate thermal events with hydration stages .

What spectroscopic techniques are optimal for characterizing the coordination environment of Sc³⁺ in this compound?

Advanced Research Question
X-ray absorption spectroscopy (XAS), including extended X-ray absorption fine structure (EXAFS), reveals Sc³⁺ coordination geometry (likely octahedral) and bond distances. Compare results with Shannon’s revised ionic radii (Sc³⁺: 0.885 Å for 8-coordination) to validate structural models. Solid-state nuclear magnetic resonance (NMR) using ⁴⁵Sc magic-angle spinning (MAS) probes can distinguish between carbonate and hydroxide ligands, while infrared (IR) spectroscopy identifies symmetric/asymmetric CO₃²⁻ stretching modes (e.g., 1350–1550 cm⁻¹) .

How do synthesis conditions influence the crystallinity and phase purity of this compound?

Advanced Research Question
Crystallinity is sensitive to aging time, temperature, and ion concentration. Prolonged aging (>24 hrs) at 25°C enhances crystallite growth, while higher temperatures (>40°C) may induce amorphous phases. Phase purity is assessed via XRD (e.g., comparing with ICDD database entries) and scanning electron microscopy (SEM) for morphology. Impurities like Sc(OH)₃ can arise from excess OH⁻; adjust carbonate-to-Sc³⁺ molar ratios (>3:1) to suppress hydrolysis .

What are the challenges in reconciling thermodynamic stability data with experimental observations for this compound under varying humidity?

Advanced Research Question
Discrepancies arise from kinetic vs. thermodynamic control. For example, solubility product (Ksp) calculations predict Sc₂(CO₃)₃·xH₂O dissolution at low CO₃²⁻ concentrations, yet metastable phases persist due to slow kinetics. Humidity-controlled XRD and dynamic vapor sorption (DVS) experiments show reversible hydration/dehydration cycles, but hysteresis complicates stability predictions. Ionic strength adjustments (e.g., using NaClO₄) and carbonate speciation modeling (via PHREEQC software) improve agreement between theory and experiment .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Use NIOSH-approved N95 respirators to avoid inhalation of fine particles and nitrile gloves to prevent skin contact. Store in airtight containers with desiccants to maintain hydration stability. In case of spills, collect material using HEPA-filtered vacuums and dispose as hazardous waste. Refer to safety data sheets (SDS) for Scandium(III) trifluoromethanesulfonate analogs (e.g., skin/eye irritation protocols) due to structural similarities .

How does the ionic radius of Sc³⁺ influence its coordination chemistry in carbonate hydrates compared to other rare-earth elements?

Advanced Research Question
Sc³⁺ (0.885 Å, 8-coordinate) is smaller than La³⁺ (1.16 Å) or Y³⁺ (1.019 Å), leading to stronger polarizing effects on CO₃²⁻. This results in shorter Sc–O bonds (≈2.0–2.1 Å) and higher lattice energy, as confirmed by bond valence sum (BVS) analysis. Comparative studies with Y₂(CO₃)₃·xH₂O show Sc³⁺ forms more distorted polyhedra, verified by bond angle distribution plots from single-crystal XRD .

What analytical strategies resolve contradictions in reported decomposition pathways of this compound?

Advanced Research Question
Conflicting decomposition temperatures (e.g., 250°C vs. 300°C) arise from varying heating rates or atmospheric CO₂ partial pressure. Use coupled TGA-FTIR or TGA-MS to identify gaseous products (CO₂, H₂O) in real-time. Isothermal experiments at 200–400°C under controlled CO₂ flow reveal intermediate phases (e.g., ScOCO₃) not detectable under static air. Pair with in situ XRD to track phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.